molecular formula C5H5N3OS B13104739 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide

6-Thioxo-1,6-dihydropyrimidine-4-carboxamide

Cat. No.: B13104739
M. Wt: 155.18 g/mol
InChI Key: RFINVVKWBKKKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group at position 6 and a carboxamide group at position 4 makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide typically involves multicomponent reactions (MCRs). One common method is the reaction of ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular condensation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency. The purification process often involves recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-Thioxo-1,6-dihydropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H5N3OS

Molecular Weight

155.18 g/mol

IUPAC Name

4-sulfanylidene-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C5H5N3OS/c6-5(9)3-1-4(10)8-2-7-3/h1-2H,(H2,6,9)(H,7,8,10)

InChI Key

RFINVVKWBKKKGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.